molecular formula C18H19N5O B109614 4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile CAS No. 61970-08-9

4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile

Cat. No. B109614
CAS RN: 61970-08-9
M. Wt: 321.4 g/mol
InChI Key: CQZVJEKKNHOFNB-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a small molecule with the chemical formula C18H19N5O . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a hydroxymethyl group, an imidazo[1,2-B]pyridazin-3-Yl group, and a benzonitrile group . The hydroxymethyl group consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .

Scientific Research Applications

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a crucial heterocyclic nucleus in medicinal chemistry, contributing to various bioactive molecules, including successful kinase inhibitors like ponatinib. This framework's versatility in structure-activity relationships (SAR) exploration highlights its potential in the development of novel compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Heterocyclic Compounds as Drug Candidates

Heterocyclic compounds, including imidazole derivatives, have been extensively reviewed for their antitumor activity. Structures such as bis(2-chloroethyl)amino derivatives of imidazole show promise in the search for new antitumor drugs and compounds with various biological properties (Iradyan et al., 2009).

properties

IUPAC Name

4-[6-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]imidazo[1,2-b]pyridazin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12(2)15(11-24)21-17-7-8-18-20-10-16(23(18)22-17)14-5-3-13(9-19)4-6-14/h3-8,10,12,15,24H,11H2,1-2H3,(H,21,22)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZVJEKKNHOFNB-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile

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